9,10-dideuteriooctadecanoic acid
Overview
Description
Stearic Acid-9,10-d2, also known as Octadecanoic-9,10-d acid, is a deuterium-labeled form of stearic acid. Stearic acid is a long-chain saturated fatty acid commonly found in animal and vegetable fats and oils. The deuterium labeling at the 9th and 10th positions makes Stearic Acid-9,10-d2 particularly useful in scientific research, especially in studies involving metabolic pathways and lipid biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-9,10-d2 typically involves the hydrogenation of oleic acid in the presence of a deuterium source. The process includes the following steps:
Mixing Oleic Acid and Catalyst: Oleic acid is mixed with a suitable catalyst, such as phosphotungstic acid.
Addition of Deuterium Source: A deuterium-labeled hydrogen source, such as deuterium gas or deuterium oxide, is added dropwise.
Reaction Conditions: The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours.
Industrial Production Methods: Industrial production of Stearic Acid-9,10-d2 follows similar principles but on a larger scale. The process involves:
Catalyst Selection: Using industrial-grade catalysts to ensure high yield and purity.
Reaction Optimization: Optimizing reaction conditions to minimize by-products and maximize the incorporation of deuterium.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity Stearic Acid-9,10-d2.
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-9,10-d2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form stearic acid derivatives.
Reduction: Can be reduced to form stearic alcohols.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation Products: Hydroxy and keto derivatives of stearic acid.
Reduction Products: Stearic alcohols.
Substitution Products: Halogenated stearic acids.
Scientific Research Applications
Stearic Acid-9,10-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Stearic Acid-9,10-d2 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace its metabolic fate and understand its interactions with enzymes and other molecular targets. Key pathways include:
Comparison with Similar Compounds
Stearic Acid: The non-deuterated form, commonly found in nature.
Oleic Acid: An unsaturated fatty acid with a similar carbon chain length.
Palmitic Acid: Another long-chain saturated fatty acid with 16 carbon atoms.
Uniqueness: Stearic Acid-9,10-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways and understanding the pharmacokinetics of fatty acids. Unlike its non-deuterated counterparts, Stearic Acid-9,10-d2 offers enhanced stability and precision in analytical techniques .
Properties
IUPAC Name |
9,10-dideuteriooctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-QDRJLNDYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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